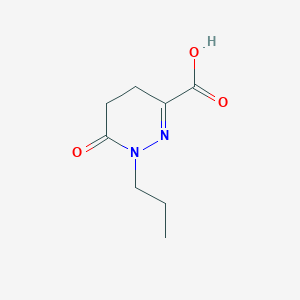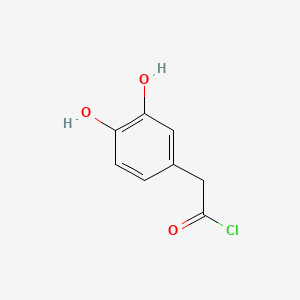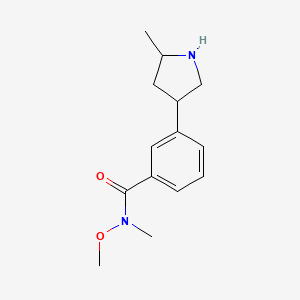
2,4-Difluoro-6-(trifluoromethyl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Difluoro-6-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H4F4O. It is a derivative of benzaldehyde, where the benzene ring is substituted with two fluorine atoms at positions 2 and 4, and a trifluoromethyl group at position 6. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-6-(trifluoromethyl)benzaldehyde typically involves the fluorination of benzaldehyde derivatives. One common method includes the reaction of 2,4-difluorobenzaldehyde with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to achieve high yields and purity of the final product. The process may also include purification steps such as distillation or recrystallization to remove impurities .
化学反応の分析
Types of Reactions: 2,4-Difluoro-6-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products:
Oxidation: Formation of 2,4-difluoro-6-(trifluoromethyl)benzoic acid.
Reduction: Formation of 2,4-difluoro-6-(trifluoromethyl)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used
科学的研究の応用
2,4-Difluoro-6-(trifluoromethyl)benzaldehyde is utilized in several scientific research fields:
作用機序
The mechanism of action of 2,4-Difluoro-6-(trifluoromethyl)benzaldehyde is primarily related to its ability to participate in various chemical reactions due to the presence of electron-withdrawing fluorine atoms. These substitutions make the compound highly reactive towards nucleophiles and electrophiles. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
類似化合物との比較
- 2-Fluoro-6-(trifluoromethyl)benzaldehyde
- 2-(Trifluoromethyl)benzaldehyde
- 4-(Trifluoromethyl)benzaldehyde
Comparison:
- 2-Fluoro-6-(trifluoromethyl)benzaldehyde: Similar in structure but with one less fluorine atom, leading to slightly different reactivity and applications .
- 2-(Trifluoromethyl)benzaldehyde: Lacks the additional fluorine atoms, making it less electron-withdrawing and less reactive in certain reactions .
- 4-(Trifluoromethyl)benzaldehyde: The trifluoromethyl group is positioned differently, affecting its chemical behavior and applications .
2,4-Difluoro-6-(trifluoromethyl)benzaldehyde stands out due to its unique substitution pattern, which imparts distinct reactivity and makes it valuable in various synthetic and industrial processes.
特性
分子式 |
C8H3F5O |
|---|---|
分子量 |
210.10 g/mol |
IUPAC名 |
2,4-difluoro-6-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C8H3F5O/c9-4-1-6(8(11,12)13)5(3-14)7(10)2-4/h1-3H |
InChIキー |
OVRVUXNSVZYTAS-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1C(F)(F)F)C=O)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-Chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13158208.png)

![Methyl 2-chloro-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13158232.png)

![2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid hydrochloride](/img/structure/B13158240.png)


![3-[(Anilinocarbonyl)amino]-4-chlorobenzoic acid](/img/structure/B13158259.png)


